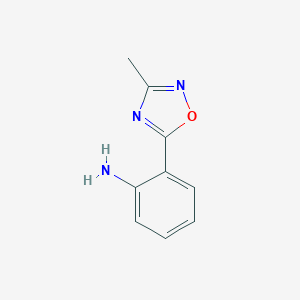

2-(3-Methyl-1,2,4-oxadiazol-5-yl)aniline

描述

Contextualizing Oxadiazole Derivatives in Contemporary Chemical Science

Heterocyclic compounds, which are cyclic structures containing at least one atom other than carbon within the ring, form the largest and most diverse family of organic compounds. uobaghdad.edu.iq Their significance is profound, particularly in medicinal chemistry, where it is estimated that over 85% of all biologically active chemical entities contain a heterocyclic scaffold. nih.gov This prevalence is due to the ability of heteroatoms (commonly nitrogen, oxygen, and sulfur) to influence a molecule's physicochemical properties, such as its solubility, lipophilicity, polarity, and capacity for hydrogen bonding. nih.gov These properties are critical for optimizing the absorption, distribution, metabolism, and excretion (ADME) of potential drug candidates.

Heterocycles are integral to a vast number of natural products, including vitamins, hormones, antibiotics, and essential biomolecules like DNA and hemoglobin. uobaghdad.edu.iqijsrset.com In synthetic chemistry, they serve as versatile intermediates and are key components in a wide array of applications, including pharmaceuticals, agrochemicals, dyestuffs, and materials science. ijsrset.comscbt.commdpi.com The continuous development of novel synthetic methodologies has expanded the accessibility and diversity of functionalized heterocyclic compounds, further cementing their central role in modern chemical science. nih.gov

Oxadiazoles (B1248032) are a class of five-membered aromatic heterocycles containing one oxygen and two nitrogen atoms. They exist as four distinct isomers depending on the relative positions of the heteroatoms: 1,2,3-oxadiazole, 1,2,4-oxadiazole (B8745197), 1,2,5-oxadiazole, and 1,3,4-oxadiazole (B1194373). nih.gov Among these, the 1,2,4-oxadiazole ring system has garnered considerable attention in chemical and pharmaceutical research. nih.gov

First synthesized in 1884 by Tiemann and Krüger, the 1,2,4-oxadiazole ring is a valuable scaffold in drug discovery. nih.gov It is considered a bioisostere of ester and amide groups, meaning it can replace these functionalities in a molecule without significantly altering its biological activity, often while improving metabolic stability and other pharmacokinetic properties. nih.govresearchgate.net Derivatives of 1,2,4-oxadiazole have been shown to exhibit a wide spectrum of biological activities, including anticancer, anti-inflammatory, antibacterial, antiviral, and antifungal properties. nih.gov The ring itself is characterized by a low level of aromaticity and a relatively weak O-N bond, which can make it susceptible to thermal or photochemical rearrangements into other heterocyclic systems. This reactivity provides synthetic chemists with pathways to novel molecular architectures.

Nomenclature and Structural Elucidation of 2-(3-Methyl-1,2,4-oxadiazol-5-yl)aniline

The systematic name of a chemical compound, as defined by the International Union of Pure and Applied Chemistry (IUPAC), provides an unambiguous description of its molecular structure. The name "this compound" can be deconstructed as follows:

Aniline (B41778) : This is the parent or principal structure, consisting of a benzene (B151609) ring substituted with an amino group (-NH₂).

2-(...) : This locant indicates that the substituent group described within the parentheses is attached to the carbon atom at position 2 of the aniline ring, which is the position ortho to the amino group.

(...)aniline : The entire group in the parenthesis is a substituent on the aniline ring.

1,2,4-oxadiazol-5-yl : This part of the name identifies the substituent as a 1,2,4-oxadiazole ring. The "-yl" suffix signifies that it is a substituent, and the "5-" locant specifies that the ring is attached to the parent aniline structure via the carbon atom at position 5.

3-Methyl : This indicates the presence of a methyl group (-CH₃) attached to the carbon atom at position 3 of the 1,2,4-oxadiazole ring.

This systematic naming convention ensures that the precise connectivity of all atoms in the molecule can be determined from its name.

The molecule this compound is composed of a planar aniline ring and a planar 1,2,4-oxadiazole ring connected by a single carbon-carbon bond. This single bond allows for rotation, leading to different spatial orientations (conformations) of the two ring systems relative to each other.

| Property | Value |

| Molecular Formula | C₉H₉N₃O |

| Molecular Weight | 175.19 g/mol |

| InChIKey | PENHPXCQTHIVKF-UHFFFAOYSA-N |

Isomerism is a key consideration for this compound. Several types of isomers are possible:

Positional Isomers of the Aniline Ring : The oxadiazole substituent could be attached to other positions on the aniline ring, resulting in 3-(3-Methyl-1,2,4-oxadiazol-5-yl)aniline and 4-(3-Methyl-1,2,4-oxadiazol-5-yl)aniline.

Positional Isomers on the Oxadiazole Ring : The connectivity between the rings and the methyl group could be swapped. For instance, the aniline ring could be attached at position 3 and the methyl group at position 5, yielding 2-(5-Methyl-1,2,4-oxadiazol-3-yl)aniline.

Isomers of the Oxadiazole Core : The core heterocyclic ring could be a different isomer of oxadiazole, such as 1,3,4-oxadiazole, which would lead to compounds like 2-(5-Methyl-1,3,4-oxadiazol-2-yl)aniline.

| Isomer Type | Example Name |

| Aniline Positional Isomer | 4-(3-Methyl-1,2,4-oxadiazol-5-yl)aniline |

| Oxadiazole Substituent Isomer | 2-(5-Methyl-1,2,4-oxadiazol-3-yl)aniline |

| Oxadiazole Core Isomer | 2-(5-Methyl-1,3,4-oxadiazol-2-yl)aniline |

Scope and Objectives of Research on this compound

Research into this compound and related compounds is typically driven by several key objectives, primarily within the field of medicinal chemistry and materials science.

Drug Discovery and Development : A primary goal is the discovery of new therapeutic agents. The 1,2,4-oxadiazole scaffold is a proven pharmacophore found in compounds with a wide range of biological activities. nih.govresearchgate.net Research on this specific molecule and its derivatives aims to explore potential antibacterial, antifungal, anticancer, or anti-inflammatory properties. ijsrset.com The aniline moiety is also a common feature in many pharmaceuticals, and its presence provides a site for further chemical modification to fine-tune activity.

Structure-Activity Relationship (SAR) Studies : A crucial objective is to understand the relationship between the molecule's structure and its biological activity. nih.gov Researchers synthesize and test a series of related analogues to determine how changes—such as moving the position of the methyl group, altering the substitution on the aniline ring, or changing the linkage points—affect efficacy and selectivity. tsijournals.com These SAR studies provide critical insights for designing more potent and less toxic drug candidates. rsc.org

Development of Novel Synthetic Methodologies : Academic and industrial research often focuses on developing efficient, cost-effective, and scalable methods for synthesizing complex molecules. researchgate.net Investigations may aim to improve the synthesis of the 2-(1,2,4-oxadiazol-5-yl)aniline scaffold, which can then be applied to create large libraries of related compounds for biological screening. researchgate.net

Applications in Materials Science : Certain heterocyclic compounds, including oxadiazole derivatives, possess unique photophysical properties. Research has explored 2-(1,2,4-oxadiazol-5-yl)anilines as potential scaffolds for materials that emit blue light, suggesting applications in organic light-emitting diodes (OLEDs) and other electronic devices. researchgate.net

Identifying Key Research Areas and Gaps in Literature

Analysis of existing scientific literature highlights several key areas where the 1,2,4-oxadiazole and aniline scaffolds have been investigated, alongside significant knowledge gaps pertaining specifically to this compound.

Key Research Areas

The primary domains of research for this class of compounds include synthetic methodology, medicinal chemistry, and materials science. An efficient one-pot method for synthesizing the parent structure, 2-(1,2,4-oxadiazol-5-yl)anilines, has been developed, indicating an active interest in creating libraries of these compounds for further study. researchgate.net Structurally, these molecules are noted for the potential of intramolecular hydrogen bonding between the aniline's amino group and a nitrogen atom in the oxadiazole ring, a feature confirmed by X-ray diffraction in related compounds. researchgate.net This structural feature is significant as it can influence the molecule's conformation and properties. Furthermore, this class of anilines has been recognized as a potential scaffold for blue-light-emitting materials, opening a research avenue in materials science. researchgate.net

| Key Research Area | Description | Supporting Rationale from Literature |

|---|---|---|

| Medicinal Chemistry | Investigation of the compound as a scaffold for novel therapeutic agents, leveraging the known biological activities of the 1,2,4-oxadiazole core. | 1,2,4-Oxadiazole derivatives are widely evaluated for anticancer, antimicrobial, and anti-inflammatory properties. rjptonline.orgtandfonline.commdpi.com The ring system also serves as a valuable bioisostere for amides and esters. nih.gov |

| Synthetic Chemistry | Development and optimization of synthetic routes to produce this compound and its derivatives efficiently. | Efficient one-pot synthesis methods for the broader class of 2-(1,2,4-oxadiazol-5-yl)anilines have been reported, demonstrating interest in synthetic accessibility. researchgate.net |

| Materials Science | Exploration of the compound's photophysical properties for applications in optoelectronics, such as organic light-emitting diodes (OLEDs). | The parent scaffold has been identified as a source for blue-light-emitting materials. researchgate.net Other oxadiazole derivatives are used as fluorescent chemosensors. mdpi.com |

| Structural Chemistry | Analysis of the compound's three-dimensional structure, conformation, and intramolecular interactions. | Studies on similar compounds have revealed intramolecular hydrogen bonding, which is crucial for understanding the molecule's physicochemical properties. researchgate.net |

Gaps in the Literature

Despite the promising context provided by research into related compounds, there is a distinct lack of specific data for this compound. The most significant gap is the absence of a detailed biological activity profile. While the general class is known to be pharmacologically active, the specific efficacy of this particular molecule against any biological target has not been documented. Consequently, there are no structure-activity relationship (SAR) studies that would elucidate how the specific arrangement of its functional groups influences its activity. Furthermore, critical data regarding its pharmacokinetic properties (absorption, distribution, metabolism, and excretion) are entirely missing, as is any information on its potential mechanism of action. In materials science, while the parent scaffold is of interest, a comprehensive characterization of the photophysical properties of this specific methyl-substituted derivative is not available.

| Identified Gap | Description of Missing Information | Impact on the Field |

|---|---|---|

| Specific Biological Activity Profile | Lack of published data on the compound's efficacy against specific cancer cell lines, microbial strains, or inflammatory targets. | Prevents assessment of its potential as a lead compound for drug discovery. |

| Structure-Activity Relationship (SAR) | No comparative studies on how the ortho-amino and 3-methyl substitutions affect biological or physical properties compared to isomers. | Limits rational design of more potent or effective derivatives. |

| Pharmacokinetic Data | Absence of information on the compound's ADME (absorption, distribution, metabolism, excretion) profile. | A major barrier to evaluating its potential for therapeutic development. |

| Detailed Photophysical Characterization | Lack of comprehensive data on fluorescence quantum yield, lifetime, and solvatochromic behavior. | Hinders evaluation of its suitability for applications in materials science, such as OLEDs. |

Formulating Academic Research Hypotheses and Questions

The identified gaps in the literature provide a clear basis for formulating targeted research hypotheses and questions to advance the understanding of this compound.

Research Hypotheses

Future research could be guided by several testable hypotheses that emerge from the existing knowledge base on related compounds. These hypotheses connect the compound's known structural features to potential functions in both medicinal and materials science contexts.

| Hypothesis Category | Formulated Hypothesis | Rationale Based on Literature |

|---|---|---|

| Medicinal Chemistry | It is hypothesized that this compound will exhibit cytotoxic activity against human colon cancer cell lines due to the established anticancer potential of the 1,2,4-oxadiazole scaffold. | Numerous 1,2,4-oxadiazole derivatives have demonstrated potent anticancer properties against various carcinoma types. mdpi.com |

| Materials Science | It is hypothesized that the rigid, planar conformation induced by intramolecular hydrogen bonding in this compound will result in a high fluorescence quantum yield in the blue spectral region. | The 2-(1,2,4-oxadiazol-5-yl)aniline scaffold is a known candidate for blue-light-emitting materials, and intramolecular bonds can enhance luminescence. researchgate.net |

| Structure-Activity Relationship | It is hypothesized that the ortho-position of the aniline's amino group is critical for biological activity, and isomers with meta or para substitution will show significantly reduced potency. | The ortho position allows for intramolecular hydrogen bonding that locks the conformation, which may be essential for binding to a biological target. researchgate.net Differences between isomers of other oxadiazoles are known to profoundly affect properties. acs.org |

Research Questions

To address the current knowledge gaps, a structured research program would need to answer several fundamental questions:

Biological Screening: What is the broad-spectrum biological activity of this compound when screened against a diverse panel of human cancer cell lines and pathogenic microbes?

Mechanism of Action: If significant biological activity is identified, what is the underlying molecular mechanism? Does the compound inhibit a specific enzyme or interact with a particular receptor?

Photophysical Properties: What are the precise absorption and emission wavelengths, quantum yield, and excited-state lifetime of this compound in different solvents and in the solid state?

Synthetic Optimization: Can the existing synthetic routes for 2-(1,2,4-oxadiazol-5-yl)anilines be optimized for the specific, high-yield production of the 3-methyl derivative? researchgate.net

Structural Influence: How does the confirmed or presumed intramolecular hydrogen bond affect the compound's physicochemical properties, such as solubility, lipophilicity, and crystal packing?

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2-(3-methyl-1,2,4-oxadiazol-5-yl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O/c1-6-11-9(13-12-6)7-4-2-3-5-8(7)10/h2-5H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PENHPXCQTHIVKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=N1)C2=CC=CC=C2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90506541 | |

| Record name | 2-(3-Methyl-1,2,4-oxadiazol-5-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90506541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76629-36-2 | |

| Record name | 2-(3-Methyl-1,2,4-oxadiazol-5-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90506541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(3-methyl-1,2,4-oxadiazol-5-yl)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Ii. Advanced Synthetic Methodologies for 2 3 Methyl 1,2,4 Oxadiazol 5 Yl Aniline and Its Derivatives

Strategies for 1,2,4-Oxadiazole (B8745197) Ring Formation

The construction of the 1,2,4-oxadiazole ring is a cornerstone in the synthesis of the target molecule and its derivatives. The most prevalent and versatile methods include the cyclization of amidoximes with various carboxylic acid derivatives, 1,3-dipolar cycloadditions, and other specialized condensation reactions. nih.govresearchgate.net

A primary and widely adopted method for synthesizing 1,2,4-oxadiazoles is the reaction between an amidoxime (B1450833) and a carboxylic acid or its activated form. nih.govresearchgate.net This pathway involves two key steps: the initial O-acylation of the amidoxime to form an O-acylamidoxime intermediate, followed by a cyclodehydration step to yield the final 1,2,4-oxadiazole ring. acs.org

The mechanism for this transformation begins with the nucleophilic attack of the amidoxime's hydroxylamino group on an activated carboxylic acid derivative. This forms an O-acylamidoxime intermediate. Subsequent intramolecular cyclization, driven by the removal of a water molecule (dehydration), results in the formation of the stable 1,2,4-oxadiazole heterocycle. acs.org

Reaction conditions can be tailored to promote this cyclization. While traditional methods often require prolonged heating at high temperatures (up to 140 °C) to drive the dehydration step, modern approaches have developed milder and more efficient conditions. sigmaaldrich.com A notable example is the use of a sodium hydroxide (B78521) (NaOH) in dimethyl sulfoxide (B87167) (DMSO) medium. This system facilitates the condensation of amidoximes with esters at room temperature, with reaction times typically ranging from 4 to 16 hours. sigmaaldrich.com The use of a superbase medium like NaOH/DMSO can lead to the formation of diverse oxadiazole analogs, which can be isolated through simple purification protocols. nih.gov

Table 1: Comparison of Reaction Conditions for 1,2,4-Oxadiazole Synthesis

| Condition | Reagents | Temperature | Key Features |

| Traditional Heating | Amidoxime, Acyl Chloride/Ester | High (e.g., up to 140°C) | Requires elevated temperatures; often lengthy reaction times. sigmaaldrich.com |

| Base-Catalyzed (MOH/DMSO) | Amidoxime, Ester | Room Temperature | Uses bases like NaOH, KOH, or LiOH in DMSO; avoids high heat. sigmaaldrich.com |

| Microwave Irradiation | Amidoxime, Carboxylic Acid | Elevated (e.g., 160°C) | Significantly reduces reaction time to minutes. luxembourg-bio.com |

To facilitate the initial O-acylation step, especially when starting from a carboxylic acid, coupling reagents are frequently employed. These reagents activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amidoxime.

Commonly used coupling reagents include:

Carbonyldiimidazole (CDI) : CDI is an effective activating agent for the synthesis of 1,2,4-oxadiazoles from amidoximes and carboxylic acids, particularly within the NaOH/DMSO system. nih.govsigmaaldrich.com

TBTU (2-(1H-Benzotriazol-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate) : TBTU is another highly efficient uronium salt coupling reagent used to generate 1,2,4-oxadiazoles from carboxylic acids. It is often used in conjunction with a base such as diisopropylethylamine (DIEA). luxembourg-bio.com Its counterpart, HBTU, has also been successfully used with polymer-supported bases like PS-BEMP under microwave conditions to achieve high conversion rates in short timeframes. luxembourg-bio.com Other activating agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DCC (N,N'-dicyclohexylcarbodiimide) are also utilized. nih.govresearchgate.net

Table 2: Selected Coupling Reagents for 1,2,4-Oxadiazole Synthesis

| Coupling Reagent | Abbreviation | Common Co-reagents/Bases |

| 2-(1H-Benzotriazol-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate | TBTU | DIEA luxembourg-bio.com |

| O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | HBTU | PS-BEMP, DIEA luxembourg-bio.com |

| 1,1'-Carbonyldiimidazole | CDI | NaOH/DMSO sigmaaldrich.com |

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | EDC | HOBt |

To streamline the synthesis and improve efficiency, one-pot procedures are highly desirable. In these methods, the initial reactants are converted to the final product in a single reaction vessel without the need to isolate intermediates. Several one-pot protocols for 1,2,4-oxadiazole synthesis have been developed.

An alternative and powerful strategy for forming the 1,2,4-oxadiazole ring is through a [3+2] cycloaddition, specifically a 1,3-dipolar cycloaddition. researchgate.net This method typically involves the reaction of a nitrile oxide (the 1,3-dipole) with a dipolarophile, such as a nitrile, alkene, or alkyne. nih.gov

When a nitrile oxide reacts with a nitrile (R-C≡N), it directly forms the 3,5-disubstituted 1,2,4-oxadiazole ring. Nitrile oxides are often generated in situ from precursors like α-nitroketones or by the dehydration of aldoximes. This synthetic route is highly effective and has been utilized in platinum-mediated reactions to activate the nitrile group, facilitating the cycloaddition. The reaction of nitrile oxides with alkynes can also be employed, leading to the formation of isoxazoles, a related five-membered heterocycle.

The term condensation reaction broadly covers reactions where two molecules join with the loss of a small molecule, such as water. In the context of 1,2,4-oxadiazole synthesis, this often refers to the cyclodehydration of O-acylamidoximes as described previously. However, other condensation strategies exist.

For instance, 1,2,4-oxadiazoles can be synthesized through the condensation of amidoximes with orthoesters, a reaction that can be catalyzed by acids like acetic acid or boron trifluoride (BF₃). sigmaaldrich.com Another approach involves the reaction of amidoximes with aldehydes in a NaOH/DMSO medium under air, which leads to the formation of 3,5-disubstituted-1,2,4-oxadiazoles. sigmaaldrich.com Furthermore, oxidative cyclization methods, such as the copper-catalyzed cascade reaction of amidines and methylarenes, represent a newer frontier in condensation strategies for building the oxadiazole scaffold under mild conditions. sigmaaldrich.com

Cyclization of Amidoximes with Carboxylic Acid Derivatives

Functional Group Interconversions and Aromatic Substitutions

The introduction of methyl groups onto the 1,2,4-oxadiazole ring is typically accomplished during the construction of the heterocycle itself. The "3-methyl" designation in the target compound originates from the use of an acetamidoxime (B1239325) precursor or a related reagent during the cyclization step.

On the aniline (B41778) moiety, methylation can be more varied. Direct N-methylation of the primary amine can be achieved, though it is often necessary to use protecting groups to ensure selectivity. More commonly, methyl groups are introduced onto the aromatic part of the aniline ring. This can be accomplished by starting with a pre-methylated aniline derivative, such as toluidine, prior to the formation of the oxadiazole ring. For instance, the synthesis of analogs like 2-methyl-5-(3-methyl-1,2,4-oxadiazol-5-yl)aniline (B1517623) requires a methylated precursor from the outset. scbt.com In other related oxadiazole systems, methylation of other functional groups, such as phenols, can be a competing reaction, necessitating careful selection of reagents and conditions to achieve selective C- or N-methylation. nih.gov For example, treatment with iodomethane (B122720) can lead to the methylation of amine groups. nih.gov

The "ortho-amino" configuration of the title compound is fundamental to its structure. Synthetic strategies typically involve the cyclization of an O-acylated amidoxime with an ortho-substituted aniline derivative. The amino group itself is a powerful ortho-, para-directing activating group in electrophilic aromatic substitution reactions. lkouniv.ac.inwikipedia.org This inherent electronic property can be harnessed to introduce additional substituents at the C6 position of the aniline ring (ortho to the amino group and meta to the oxadiazole ring).

However, the high reactivity of the activated ring can sometimes lead to multiple substitutions, requiring careful control of reaction conditions. lkouniv.ac.in In the synthesis of related structures, substitution at the 2-position (ortho to the primary functional group) has been shown to be viable, although it may result in different biological or chemical properties compared to substitution at other positions. nih.gov

A common and highly effective strategy for synthesizing the aniline moiety of oxadiazole compounds involves the selective reduction of a corresponding nitro-aromatic precursor. The synthesis begins with a nitrophenyl precursor, such as 2-nitrobenzoic acid or a derivative, which is then used to construct the 5-(2-nitrophenyl)-1,2,4-oxadiazole intermediate. researchgate.net This nitro group is subsequently reduced to form the desired primary amine.

A particularly mild and efficient method for this transformation utilizes a combination of sodium borohydride (B1222165) (NaBH₄) and tin(II) chloride dihydrate (SnCl₂·2H₂O) in ethanol. nih.gov This system allows for the selective reduction of the aromatic nitro group without cleaving the oxadiazole ring, which can be susceptible to cleavage under harsher reductive conditions. nih.govnih.gov This method is noted for its high yields, mild reaction conditions, and straightforward product isolation. nih.gov

Table 1: Reduction of Nitro-Aromatic Precursors to Anilines

| Precursor | Reducing System | Product | Yield (%) | Reference |

|---|

This table showcases a highly effective reduction method applicable to the synthesis of the target compound's aniline moiety from its nitro-precursor.

The aniline ring in 2-(3-methyl-1,2,4-oxadiazol-5-yl)aniline is activated towards electrophilic aromatic substitution (SEAr) by the electron-donating amino group. wikipedia.org This activation is significant, making the ring much more nucleophilic than unsubstituted benzene (B151609). minia.edu.eg The amino group directs incoming electrophiles primarily to the para and ortho positions relative to itself. lkouniv.ac.inwikipedia.org

In the context of the target molecule, the positions available for substitution on the aniline ring are C4 (para to the amino group) and C6 (ortho to the amino group). The C2 position is already substituted with the oxadiazole ring. Therefore, SEAr reactions like halogenation, nitration, or sulfonation would be expected to yield a mixture of 4- and 6-substituted products. masterorganicchemistry.com The stability of the intermediate carbocation (the arenium ion) is enhanced by the ability of the nitrogen's lone pair to donate electron density into the ring through resonance, which explains the strong directing effect. wikipedia.org Because of this high reactivity, reactions may not require harsh catalysts that are typically necessary for the substitution of less activated aromatic rings. lkouniv.ac.in

Optimization of Synthetic Pathways and Reaction Conditions

Optimizing synthetic routes is crucial for improving the feasibility and scalability of producing this compound and its derivatives for research and development.

Key strategies for improving synthetic outcomes focus on reaction conditions and purification protocols. For the formation of the 1,2,4-oxadiazole ring, one-pot procedures are often explored to minimize intermediate handling and potential loss of material. nih.govorganic-chemistry.org The choice of catalyst and reaction medium can dramatically affect yields, which have been reported to range from poor to excellent (11-90%) depending on the specific substrates and conditions used. nih.gov Microwave-assisted synthesis has also been employed to achieve good to excellent yields in short reaction times. organic-chemistry.org

For specific steps like the reduction of nitro-precursors, optimization involves selecting reagents that provide high selectivity and are easy to remove during workup. The use of the SnCl₂·2H₂O/NaBH₄ system is a prime example of an optimized process, providing high yields (83–96%) and a simple method for isolating the final aniline product. nih.gov In other related syntheses, careful screening of catalysts, such as comparing various Brønsted and Lewis acids, has been shown to increase yields to over 90%. nih.gov Such optimization prevents the formation of byproducts and simplifies purification, ultimately leading to a higher purity of the final compound. nih.govnih.gov

Table 2: Comparison of Synthetic Methodologies for Oxadiazole Formation

| Method | Reagents | Conditions | Yield | Reference |

|---|---|---|---|---|

| One-pot Synthesis | Amidoximes, Carboxylic Acid Esters | NaOH/DMSO | 11-90% | nih.gov |

| One-pot Synthesis | Nitriles, Hydroxylamine (B1172632), Meldrum's Acid | Microwave, Solvent-free | Good-Excellent | organic-chemistry.org |

This table highlights different approaches to constructing the oxadiazole ring, indicating that reaction conditions are a key factor in optimizing yield.

Exploration of Solvent Effects and Temperature Control

The synthesis of 1,2,4-oxadiazoles is highly influenced by the choice of solvent and the precise control of reaction temperature. These parameters are critical in managing reaction kinetics, solubility of reagents, and the stability of intermediates, ultimately affecting the yield and purity of the final product.

In the formation of the 1,2,4-oxadiazole ring, which typically involves the cyclization of an O-acylated amidoxime intermediate, the solvent's polarity and boiling point play a crucial role. Aprotic polar solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) are frequently employed. niscpr.res.in For instance, in the synthesis of 2-(1,2,4-oxadiazol-5-yl)anilines from amidoximes and isatoic anhydrides, using a NaOH-DMSO medium at ambient temperature has proven effective, allowing for the synthesis of structurally diverse anilines in moderate to excellent yields without the need for protecting groups. researchgate.net

Temperature is another critical variable. While many traditional methods involve heating, recent developments have focused on room temperature syntheses to improve the energy efficiency and substrate tolerance of the reactions. mdpi.com However, in some cases, elevated temperatures are necessary to drive the reaction to completion. For example, in the condensation of an ester and an amidoxime to form a diamine intermediate for a 1,2,4-oxadiazole, the reaction was conducted at 150 °C. osti.gov The choice of solvent can also dictate the required temperature. In one study, a reaction mixture in non-polar solvents like xylene became a sticky precipitate, hindering the process, whereas a combination of 1,3-dichlorobenzene (B1664543) and xylene allowed the reaction to remain homogeneous at the designated high temperature. osti.gov The interplay between thermal energy and interaction energy determines the structural formation; if thermal energy surpasses the interaction energy, it can lead to the disruption of the desired molecular structures. niscpr.res.in

| Reactants | Solvent System | Temperature | Key Observation | Reference |

|---|---|---|---|---|

| Amidoximes and Isatoic Anhydrides | NaOH-DMSO | Ambient | Efficient one-pot synthesis of 2-(1,2,4-oxadiazol-5-yl)anilines. | researchgate.net |

| Ester and Amidoxime | 1,3-Dichlorobenzene/Xylene | 150 °C | Homogeneous reaction mixture, yield increased to 60-70%. | osti.gov |

| Ester and Amidoxime | Anisole, DMF | 150 °C | Low yield (<30%). | osti.gov |

| (Substituted)-1,3,4-oxadiazole derivatives | DMSO and DMF | 298.15 K - 318.15 K | Investigation of molecular interactions; increased temperature led to decreased density and viscosity. | niscpr.res.in |

Microwave-Assisted Synthesis in Oxadiazole Chemistry

Microwave-assisted organic synthesis has emerged as a powerful tool in heterocyclic chemistry, offering significant advantages over conventional heating methods, including dramatically reduced reaction times, improved yields, and enhanced purity. nih.gov This technology has been successfully applied to the synthesis of 1,2,4-oxadiazoles.

The core principle involves the efficient heating of polar molecules by microwave irradiation, which accelerates the rate of reaction. rsc.org For the synthesis of 3,5-disubstituted 1,2,4-oxadiazoles, a one-pot, two-step microwave-assisted protocol starting from carboxylic acids and amidoximes has been developed. nih.gov This method is noted for its versatility, short reaction times, and high yields. nih.gov Similarly, a one-pot reaction using nitriles, hydroxylamine hydrochloride, and various esters under microwave irradiation provides a direct and simple route to 3,5-disubstituted 1,2,4-oxadiazoles in good yields. iaea.org

In a specific example, the synthesis of 1,2,4-oxadiazoles from carboxylic acids and amidoximes was significantly expedited using microwave heating in conjunction with polymer-supported reagents. acs.org For instance, a reaction that required prolonged heating under conventional conditions could be completed in just 15 minutes at 150 °C in a microwave reactor, often with quantitative conversion. acs.org Tetrahydrofuran (THF) was identified as an optimal solvent for this process. acs.org The use of a CEM Discover Synthesis Unit, which allows for controlled power output and temperature monitoring via an infrared sensor, is typical for such procedures. rsc.org

| Reactants | Method | Conditions | Reaction Time | Result | Reference |

|---|---|---|---|---|---|

| Carboxylic Acid and Amidoxime | Microwave | THF, DIEA, 150 °C | 15 min | High yield, often quantitative conversion. | acs.org |

| Nitriles, Hydroxylamine HCl, Esters | Microwave | Home-use microwave oven | Not specified | Good yields, simple protocol. | iaea.org |

| Carboxylic Acids and Amidoximes | Microwave | Not specified | Short | High-yielding and versatile. | nih.gov |

Synthesis of Related and Analogous 1,2,4-Oxadiazole-Aniline Compounds

The synthesis of analogs of this compound with different substituents on both the aniline and oxadiazole rings is a key area of research. This structural diversification allows for the fine-tuning of the molecule's chemical and biological properties. A general and efficient one-pot method involves the reaction of various amidoximes with substituted isatoic anhydrides. researchgate.net This approach yields a library of 2-(1,2,4-oxadiazol-5-yl)anilines with diverse substitution patterns on the aniline ring and at the 3-position of the oxadiazole ring (determined by the choice of amidoxime). researchgate.net The reaction accommodates aryl, heteroaryl, and cycloalkyl amidoximes. researchgate.net

For example, the reaction of 3,4-dichloro-N′-hydroxybenzimidamide with cis-1,2,3,6-tetrahydrophthalic anhydride (B1165640) yields cis- and trans-isomers of 6-(3-(3,4-dichlorophenyl)-1,2,4-oxadiazol-5-yl)cyclohex-3-ene-1-carboxylic acid, demonstrating the introduction of complex substituents. researchgate.net Further modifications can lead to a wide range of derivatives. The synthesis of 4-(3-(tert-butyl)-1,2,4-oxadiazol-5-yl)aniline serves as a precursor for novel compounds with enhanced properties. nih.gov A variety of synthetic methods for 3,5-disubstituted 1,2,4-oxadiazoles exist, most commonly based on the heterocyclization of amidoximes with acylating agents like acyl chlorides or carboxylic acids. nih.govresearchgate.net

The conversion of aniline compounds into their hydrochloride salts is a common strategy to improve their stability, handling, and, most importantly, aqueous solubility. evitachem.com This is particularly relevant for compounds intended for biological screening or as pharmaceutical intermediates. The basic nitrogen atom of the aniline moiety readily reacts with hydrogen chloride (HCl) to form a water-soluble ammonium (B1175870) salt. gla.ac.uk

Iii. Spectroscopic and Advanced Analytical Characterization of 2 3 Methyl 1,2,4 Oxadiazol 5 Yl Aniline

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy is instrumental in identifying the functional groups within a molecule by probing the vibrations of its chemical bonds.

Infrared (IR) spectroscopy of 2-(3-Methyl-1,2,4-oxadiazol-5-yl)aniline reveals characteristic absorption bands that confirm its structural features. The primary amine (-NH₂) group on the aniline (B41778) ring is identified by a pair of medium to strong stretching vibrations, typically observed in the 3450-3200 cm⁻¹ region. One band corresponds to the asymmetric stretching mode and the other to the symmetric stretching mode.

The 1,2,4-oxadiazole (B8745197) ring presents several key vibrational modes. The carbon-nitrogen double bond (C=N) stretching vibration is expected to appear in the 1680-1620 cm⁻¹ range. Furthermore, the characteristic stretching vibrations of the C-O-C (ether-like) linkage within the oxadiazole ring typically produce strong bands in the 1250-1000 cm⁻¹ region. The presence of the aromatic aniline ring is confirmed by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations within the 1600-1450 cm⁻¹ range.

Table 1: Predicted Infrared (IR) Spectroscopy Data for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| Amine (-NH₂) | Asymmetric & Symmetric N-H Stretch | 3450 - 3200 |

| Aromatic C-H | C-H Stretch | 3100 - 3000 |

| Oxadiazole (C=N) | C=N Stretch | 1680 - 1620 |

| Aromatic C=C | C=C Stretch | 1600 - 1450 |

Note: The data in this table is based on typical frequency ranges for the specified functional groups and serves as a predictive guide.

Raman spectroscopy provides complementary information to IR spectroscopy. While IR spectroscopy is sensitive to changes in the dipole moment, Raman spectroscopy detects vibrations that cause a change in the polarizability of the molecule. For this compound, the symmetric vibrations of the aromatic ring and the C=N bond of the oxadiazole ring are expected to produce strong signals in the Raman spectrum. This technique is particularly useful for observing non-polar bonds that may be weak or absent in the IR spectrum, thus offering a more complete vibrational profile of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique that provides detailed information about the carbon-hydrogen framework of a molecule.

The ¹H NMR spectrum of this compound would display distinct signals corresponding to the different types of protons in the molecule. The four protons on the substituted aniline ring are expected to appear as a complex multiplet in the aromatic region, typically between δ 6.5 and 8.0 ppm. The exact chemical shifts and coupling patterns depend on the electronic effects of the amino and oxadiazole substituents.

The protons of the primary amine (-NH₂) are anticipated to produce a broad singlet, the chemical shift of which can vary depending on the solvent and concentration, but generally appears in the δ 3.5-5.0 ppm range. The methyl group (-CH₃) attached to the oxadiazole ring will give rise to a sharp singlet, expected in the upfield region around δ 2.0-2.5 ppm.

Table 2: Predicted ¹H NMR Spectroscopy Data for this compound

| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aromatic Protons (4H) | 6.5 - 8.0 | Multiplet (m) |

| Amine Protons (2H) | 3.5 - 5.0 | Broad Singlet (br s) |

Note: The data in this table is based on typical chemical shift ranges and serves as a predictive guide. The exact values can vary based on solvent and experimental conditions.

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, nine distinct carbon signals are expected. The two carbon atoms of the 1,2,4-oxadiazole ring are highly deshielded and are predicted to resonate at approximately δ 160-175 ppm.

The six carbons of the aniline ring will appear in the aromatic region (δ 110-150 ppm). The carbon atom attached to the nitrogen (C-NH₂) is expected to be significantly shielded compared to the other aromatic carbons, while the carbon attached to the oxadiazole ring will be deshielded. The methyl carbon is the most shielded, with a predicted chemical shift in the δ 10-20 ppm range.

Table 3: Predicted ¹³C NMR Spectroscopy Data for this compound

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Oxadiazole Ring Carbons (C3 & C5) | 160 - 175 |

| Aromatic Carbons (6C) | 110 - 150 |

Note: The data in this table is based on typical chemical shift ranges and serves as a predictive guide.

Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Patterns

Mass spectrometry is used to determine the molecular weight and formula of a compound and to gain structural information from its fragmentation pattern. For this compound (C₉H₉N₃O), the molecular ion peak [M]⁺ would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight of approximately 175.19 g/mol . High-resolution mass spectrometry can confirm the elemental composition.

The fragmentation pattern under electron ionization (EI) would likely involve the characteristic cleavage of the 1,2,4-oxadiazole ring. Common fragmentation pathways for oxadiazoles (B1248032) include the loss of small neutral molecules or radicals. The aniline moiety can also undergo fragmentation, for instance, through the loss of HCN from the ring. The analysis of these fragment ions helps to piece together the structure of the parent molecule. Predicted adducts in mass spectrometry, such as [M+H]⁺, would appear at m/z 176.08183. nih.gov

X-ray Crystallography for Definitive Molecular Geometry and Solid-State Structure

X-ray crystallography is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystalline solid. By analyzing the diffraction pattern of an X-ray beam passing through a single crystal of this compound, its definitive molecular geometry and solid-state structure could be determined.

Furthermore, X-ray crystallography elucidates the packing of molecules in the crystal lattice. This includes identifying intermolecular interactions such as hydrogen bonds (e.g., between the amine group of one molecule and the nitrogen or oxygen atoms of the oxadiazole ring of a neighboring molecule), π-π stacking between the aromatic rings, and van der Waals forces. Understanding these interactions is crucial for explaining the solid-state properties of the compound, such as its melting point, solubility, and polymorphism.

A complete crystallographic study would provide a set of data that could be presented in standardized tables, as shown in the hypothetical data tables below.

Hypothetical Crystal Data and Structure Refinement for this compound

| Parameter | Value |

| Empirical formula | C₉H₉N₃O |

| Formula weight | 175.19 |

| Crystal system | e.g., Monoclinic |

| Space group | e.g., P2₁/c |

| a (Å) | Value |

| b (Å) | Value |

| c (Å) | Value |

| α (°) | 90 |

| β (°) | Value |

| γ (°) | 90 |

| Volume (ų) | Value |

| Z | e.g., 4 |

| Calculated density (g/cm³) | Value |

Hypothetical Selected Bond Lengths and Angles for this compound

| Bond | Length (Å) | Angle | Degree (°) |

| O1-N2 | Value | C5-N1-O1 | Value |

| N1-C5 | Value | N1-O1-C3 | Value |

| C(Aniline)-C(Oxadiazole) | Value | O1-C3-N2 | Value |

| C-N (Amine) | Value | C3-N2-C(Methyl) | Value |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Photochemical Properties

Ultraviolet-Visible (UV-Vis) spectroscopy is an analytical technique used to study the electronic transitions within a molecule. When a molecule absorbs UV or visible light, its electrons are promoted from a lower energy level (ground state) to a higher energy level (excited state). The UV-Vis spectrum, a plot of absorbance versus wavelength, reveals the wavelengths at which these transitions occur, providing valuable information about the molecule's electronic structure and potential photochemical properties.

For this compound, the UV-Vis spectrum is expected to exhibit characteristic absorption bands arising from the electronic transitions within its constituent aromatic systems: the aniline and the 1,2,4-oxadiazole rings. The primary transitions would likely be π → π* transitions, associated with the promotion of electrons from bonding (π) to anti-bonding (π*) molecular orbitals within the conjugated π-systems of the benzene (B151609) and oxadiazole rings.

Additionally, n → π* transitions are possible, involving the promotion of non-bonding electrons (from the nitrogen and oxygen heteroatoms in the oxadiazole ring and the nitrogen of the aniline's amino group) to anti-bonding (π) orbitals. These transitions are typically of lower intensity compared to π → π transitions.

The position (λmax) and intensity (molar absorptivity, ε) of these absorption bands are sensitive to the molecular structure and the solvent used for the analysis. The conjugation between the aniline and oxadiazole rings would influence the energy of these transitions and thus the λmax values.

The study of the UV-Vis spectrum provides the foundation for understanding the photochemical properties of the compound. The energy absorbed during electronic excitation can be dissipated through various pathways, including fluorescence, phosphorescence, or photochemical reactions. For instance, some oxadiazole derivatives are known to undergo photochemical rearrangements upon UV irradiation. rsc.org The specific wavelengths of maximum absorbance would indicate the energy required to initiate such potential photochemical processes.

A comprehensive UV-Vis spectroscopic analysis would yield data that could be summarized as follows in a hypothetical table.

Hypothetical UV-Vis Absorption Data for this compound

| Solvent | λmax (nm) | Molar Absorptivity (ε, L mol⁻¹ cm⁻¹) | Transition Assignment |

| e.g., Ethanol | Value 1 | Value | π → π |

| Value 2 | Value | n → π | |

| e.g., Cyclohexane | Value 1 | Value | π → π |

| Value 2 | Value | n → π |

Iv. Advanced Computational Chemistry and Theoretical Studies of 2 3 Methyl 1,2,4 Oxadiazol 5 Yl Aniline

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 2-(3-Methyl-1,2,4-oxadiazol-5-yl)aniline at the atomic level.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For derivatives of 2-(3-aryl-1,2,4-oxadiazol-5-yl)-n-phenylacetamide, DFT calculations, specifically using the B3LYP functional with a 6-311G(d,p) basis set, have been employed to determine their molecular geometry and electronic properties. niscpr.res.in This level of theory is recognized for its accuracy in predicting the geometries of various organic compounds. researchgate.net The process involves optimizing the molecular structure to find the lowest energy conformation, which corresponds to the most stable arrangement of atoms. scispace.com These calculations provide crucial data on bond lengths, bond angles, and dihedral angles, offering a detailed three-dimensional picture of the molecule. scispace.com

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties and UV-Vis Spectra

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to describe the properties of molecules in their electronically excited states. arxiv.org This method is particularly useful for predicting the absorption spectra of molecules, such as the UV-Vis spectrum. nih.gov By calculating the transition energies and oscillator strengths, TD-DFT can simulate the absorption of light by this compound, providing insights into its photophysical behavior. growingscience.com These theoretical spectra can be compared with experimental data to validate the computational model and to understand the nature of the electronic transitions involved. arxiv.orggrowingscience.com

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps)

Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and optical properties. growingscience.comlibretexts.org A smaller HOMO-LUMO gap generally implies higher reactivity. For related 1,2,4-oxadiazole (B8745197) derivatives, FMO analysis has been performed to understand their electronic characteristics and reactivity. niscpr.res.in The energies of the HOMO and LUMO also relate to the ionization potential and electron affinity of the molecule, respectively. niscpr.res.in

Table 1: Frontier Molecular Orbital Data

| Parameter | Description |

|---|---|

| HOMO | Highest Occupied Molecular Orbital energy; relates to the ability to donate electrons. |

| LUMO | Lowest Unoccupied Molecular Orbital energy; relates to the ability to accept electrons. |

| HOMO-LUMO Gap | The energy difference between HOMO and LUMO; indicates chemical reactivity and stability. |

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map displays regions of negative potential (typically colored in shades of red), which are susceptible to electrophilic attack, and regions of positive potential (colored in shades of blue), which are prone to nucleophilic attack. For derivatives of 1,2,4-oxadiazole, MEP analysis has been used to identify these reactive sites, providing a visual representation of the molecule's charge landscape and its implications for intermolecular interactions. niscpr.res.in

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational technique that provides a detailed description of the bonding and electronic structure of a molecule in terms of localized orbitals. wisc.edu It examines the interactions between filled (donor) and empty (acceptor) orbitals, quantifying the stabilization energy associated with these interactions. This analysis can reveal important details about hyperconjugation and charge transfer within the molecule. For various chemical systems, NBO analysis has been used to understand the nature of chemical bonds and their influence on molecular properties and reactivity. researchgate.net

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational method that predicts the preferred orientation of a molecule (ligand) when bound to a larger molecule, typically a protein (receptor). This technique is crucial in drug discovery and design. For compounds containing the 1,2,4-oxadiazole scaffold, molecular docking studies have been performed to investigate their binding affinity and interactions with biological targets. niscpr.res.innih.gov For instance, derivatives have been docked into the active sites of enzymes like MurE ligases to predict their potential as antibacterial agents. niscpr.res.in These studies help in understanding the structural basis of a compound's biological activity and in designing more potent and selective molecules. nih.gov

Table 2: Compound Names

| Compound Name |

|---|

| This compound |

| 2-(3-aryl-1,2,4-oxadiazol-5-yl)-n-phenylacetamide |

| 2-(4-azidophenyl)-5-(aryl)-oxadiazole-1,3,4 |

| (1-(4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl)-1H-1,2,3-triazol-4-yl)-methylenyls α,ω-bisfunctionalized PEGs |

| 2-thiazole aniline (B41778) |

| 4-methoxybenzaldehyde |

| acetophenone |

| urea |

| 6-(4-methoxyphenyl)-4-phenyl-1,2-dihydropyrimidine-2-one |

| N-phenylthiazol-2-amine |

| N-phenylthiourea |

| chloroacetal |

| N-(2-Methoxy-phenyl)-4-bromo-benzamide |

| 2-methoxy aniline |

| 4-nitrobenzoyl chloride |

| N-(2-methoxyphenyl)acetamide |

| 4-nitro-N-o-tolyl-benzamide |

| 2-methyl aniline |

| 4-bromobenzoyl chloride |

| N-acetyl-N-(2-methoxyphenyl)acetamide |

| N-acetyl-N-(2-Methoxy-phenyl)-4-nitrobenzamide |

| N-(4-nitrobenzamide)-N-(2-Methoxy-phenyl)-4-bromobenzamide |

| N-Acetyl-4-nitro-N-o-tolyl-benzamide |

| N-Acetyl-N-o-tolyl-acetamide |

| 2-Chloro-N-(2-chloro-acetyl)-N-o-tolyl-acetamide |

| chloro acetyl chloride |

| methylene blue |

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Typically, the process involves optimizing the molecular geometry of the compound using a selected DFT functional and basis set, such as B3LYP/6-311G(d,p). Following optimization, the same level of theory is employed to calculate various spectroscopic parameters.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations of ¹H and ¹³C NMR chemical shifts are performed using the Gauge-Including Atomic Orbital (GIAO) method. The resulting chemical shifts are then correlated with experimental data. For analogous compounds, a strong linear correlation between the calculated and experimental shifts is often observed, which aids in the precise assignment of signals in the experimental spectrum.

Infrared (IR) Spectroscopy: The vibrational frequencies (wavenumbers) are computed from the second derivatives of the energy with respect to the Cartesian coordinates. These theoretical frequencies are often scaled by a factor to correct for anharmonicity and the limitations of the theoretical model, allowing for a more accurate comparison with the experimental IR spectrum. This comparison helps in assigning specific vibrational modes to the observed absorption bands.

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is the method of choice for predicting electronic absorption spectra. It calculates the excitation energies and oscillator strengths of electronic transitions. These calculations can help interpret the experimental UV-Vis spectrum by assigning the observed absorption bands to specific electronic transitions within the molecule, such as π→π* and n→π* transitions.

While detailed data tables directly comparing the predicted and experimental spectroscopic parameters for This compound are not available in the public domain, studies on similar structures, such as other substituted oxadiazole anilines, consistently show good agreement between the theoretical predictions and experimental observations. For instance, in studies of related oxadiazole derivatives, the calculated vibrational frequencies and NMR chemical shifts, after appropriate scaling, typically align well with the experimental values. researchgate.net This alignment validates the experimental data and the computational model, providing a comprehensive understanding of the molecule's spectroscopic characteristics.

For This compound , some predicted data from computational models is available, such as the predicted collision cross section (CCS) values for different adducts, which are important for mass spectrometry analysis. uni.lu

Table 1: Predicted Collision Cross Section (CCS) Data for this compound Adducts

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 176.08183 | 135.0 |

| [M+Na]⁺ | 198.06377 | 145.0 |

| [M-H]⁻ | 174.06727 | 140.2 |

| [M+NH₄]⁺ | 193.10837 | 152.8 |

| [M+K]⁺ | 214.03771 | 143.1 |

| [M+H-H₂O]⁺ | 158.07181 | 127.3 |

| [M+HCOO]⁻ | 220.07275 | 159.0 |

| [M+CH₃COO]⁻ | 234.08840 | 149.2 |

| [M+Na-2H]⁻ | 196.04922 | 141.9 |

| [M]⁺ | 175.07400 | 135.3 |

| [M]⁻ | 175.07510 | 135.3 |

| Data sourced from PubChemLite. uni.lu |

The availability of such predictive data underscores the importance of computational chemistry in modern analytical sciences. A comprehensive study that includes both the experimental measurement and theoretical prediction of the spectroscopic parameters for This compound would be a valuable contribution to the scientific literature, allowing for a complete and validated spectroscopic profile of this compound.

V. Applications and Research Trajectories in Medicinal Chemistry

Investigation of Biological Activities

Anticancer Properties and Efficacy Against Cancer Cell Lines

Derivatives of 1,2,4-oxadiazole (B8745197) have demonstrated significant potential as anticancer agents. nih.gov Their efficacy has been evaluated against various human cancer cell lines, with some derivatives showing notable antiproliferative activity. nih.govbiointerfaceresearch.com

One area of investigation involves the development of 1,3,4-oxadiazole (B1194373) derivatives as telomerase inhibitors. nih.gov In a similar vein, hydroxamate and 2-aminobenzamide (B116534) derivatives featuring a 1,2,4-oxadiazole linker were tested against five human cancer cell lines: U937, HCT-116, MDA-MB-231 (human breast cancer), A549, and NCI-H661 (human lung cancer). nih.gov The 2-aminobenzamide derivatives, in particular, exhibited significant antiproliferative activity, with compounds bearing an electron-withdrawing group on the benzene (B151609) unit showing the most promising results. nih.gov

Furthermore, a series of 2,5-diaryl/heteroaryl-1,3,4-oxadiazoles were synthesized and assessed for their anticancer potential on HT-29 (colon adenocarcinoma) and MDA-MB-231 (breast adenocarcinoma) cell lines. nih.gov The results indicated that the MDA-MB-231 cell line was more sensitive to the action of these compounds. nih.gov Specifically, compound 3e, 2-[2-(phenylsulfanylmethyl)phenyl]-5-(4-pyridyl)-1,3,4-oxadiazole, showed a particularly promising effect on this cell line. nih.gov

Another study focused on 3-{4-(5-mercapto-1,3,4-oxadiazol-2-yl)phenylimino}indolin-2-one derivatives, which were evaluated against HeLa, IMR-32, and MCF-7 cancer cell lines. nih.gov All synthesized compounds in this series demonstrated a dose-dependent inhibition of cell growth, with IC50 values ranging from 10.64 to 33.62 μM. nih.gov Notably, derivatives with a halogen atom at the C5 position showed the most potent activity. nih.gov

The following table summarizes the anticancer activity of selected oxadiazole derivatives against various cancer cell lines.

| Compound/Derivative | Cancer Cell Line(s) | Observed Effect | Reference |

| 2-Aminobenzamide derivatives with 1,2,4-oxadiazole linker | U937, HCT-116, MDA-MB-231, A549, NCI-H661 | Significant antiproliferative activity | nih.gov |

| 2-[2-(Phenylsulfanylmethyl)phenyl]-5-(4-pyridyl)-1,3,4-oxadiazole (3e) | HT-29, MDA-MB-231 | Reduced cell viability, induced apoptosis | nih.gov |

| 3-{4-(5-Mercapto-1,3,4-oxadiazol-2-yl)phenylimino}indolin-2-one derivatives | HeLa, IMR-32, MCF-7 | Dose-dependent inhibition of cell growth | nih.gov |

Antimicrobial Activity (Antibacterial, Antifungal)

The 1,2,4-oxadiazole scaffold has been incorporated into various molecules to explore their antimicrobial potential. Both antibacterial and antifungal activities have been reported for different derivatives.

A new antimicrobial nitrofuran, trans-5-amino-3-[2-(5-nitro-2-furyl)vinyl]-Δ2-1,2,4-oxadiazole, has demonstrated in vitro activity against a broad spectrum of bacteria, fungi, and several protozoa. nih.gov Its antimicrobial efficacy is not significantly reduced in the presence of 50% human serum. nih.gov

In the realm of antibacterial research, amino derivatives of 1,3,4-oxadiazole have shown activity. nih.gov For instance, derivatives containing a quinoline (B57606) ring were tested, with one of the strongest derivatives also bearing a pyridine (B92270) moiety, showing moderate to strong effects against C. tetani, B. subtilis, S. typhi, and E. coli. nih.gov Other benzamide (B126) derivatives have exhibited significant activity against different strains of Clostridium difficile. nih.gov

With regard to antifungal properties, 2,5-disubstituted 1,3,4-oxadiazoles have been synthesized and evaluated. nih.gov One particular compound showed activity against A. niger and C. albicans that was 8 to 16 times greater than the standard drug, fluconazole. nih.gov

The table below presents a summary of the antimicrobial activity of selected oxadiazole derivatives.

| Compound/Derivative | Target Microorganism(s) | Observed Activity | Reference |

| trans-5-amino-3-[2-(5-nitro-2-furyl)vinyl]-Δ2-1,2,4-oxadiazole | Bacteria, Fungi, Protozoa | Broad-spectrum antimicrobial activity | nih.gov |

| 2-Amino-1,3,4-oxadiazole with quinoline and pyridine moieties | C. tetani, B. subtilis, S. typhi, E. coli | Moderate to strong antibacterial effect | nih.gov |

| Benzamide derivatives | Clostridium difficile | Significant antibacterial activity | nih.gov |

| 2,5-Disubstituted 1,3,4-oxadiazole | A. niger, C. albicans | Potent antifungal activity | nih.gov |

Enzyme Inhibition Studies (e.g., Carbonic Anhydrase, Histone Deacetylases, Monoamine Oxidase, Cholinesterases)

Derivatives of 2-(3-Methyl-1,2,4-oxadiazol-5-yl)aniline have been investigated for their ability to inhibit various enzymes, highlighting their potential as therapeutic agents for a range of diseases.

Carbonic Anhydrase Inhibition: Carbonic anhydrases (CAs) are a family of metalloenzymes involved in numerous physiological and pathological processes. nih.gov Novel substituted benzylamines derived from dihydrochalcones have been synthesized and evaluated for their inhibitory action against human carbonic anhydrase I and II isoenzymes (hCA I and hCA II). nih.gov These compounds exhibited potent inhibitory profiles with Ki values in the nanomolar range. nih.gov Specifically, the Ki values were between 0.121-1.007 nM for hCA I and 0.077-0.487 nM for hCA II. nih.gov Another study on 1,3,5-trisubstituted-pyrazolines also demonstrated inhibitory effects on hCA I and hCA II, with Ki values ranging from 316.7 to 533.1 nM for hCA I and 412.5 to 624.6 nM for hCA II. nih.gov

Cholinesterase Inhibition: Cholinesterase inhibitors are crucial in the management of neurodegenerative diseases like Alzheimer's. semanticscholar.orgtubitak.gov.tr The same series of novel substituted benzylamines derived from dihydrochalcones were also tested for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.gov The Ki values for these enzymes were found to be in the ranges of 0.112-0.558 nM for AChE and 0.061-0.388 nM for BChE. nih.gov

The following table provides a summary of the enzyme inhibition data for selected derivatives.

| Compound Class | Target Enzyme(s) | Inhibition Potency (Ki values) | Reference |

| Substituted benzylamines from dihydrochalcones | hCA I, hCA II, AChE, BChE | hCA I: 0.121-1.007 nM; hCA II: 0.077-0.487 nM; AChE: 0.112-0.558 nM; BChE: 0.061-0.388 nM | nih.gov |

| 1,3,5-Trisubstituted-pyrazolines | hCA I, hCA II | hCA I: 316.7-533.1 nM; hCA II: 412.5-624.6 nM | nih.gov |

Neuroprotective Effects and Modulation of Neurological Pathways

The potential for 1,3,4-oxadiazole derivatives to act as neuroprotective agents is an emerging area of research. Their ability to inhibit enzymes like cholinesterases suggests a role in modulating neurological pathways, which is particularly relevant for conditions such as Alzheimer's disease. semanticscholar.orgtubitak.gov.tr

Modulators of Store-Operated Calcium Entry (SOCE)

Store-operated calcium entry (SOCE) is a critical calcium influx mechanism in cells, and its dysregulation is linked to various human diseases. nih.gov Consequently, SOCE modulators are sought after as both chemical probes and potential therapeutic agents. nih.gov The 1,2,4-oxadiazole ring has been utilized in the development of such modulators.

In one study, the ester moiety in pyrazole (B372694) derivatives was replaced with a 1,2,4-oxadiazole ring, leading to a class of modulators with high metabolic stability. nih.govacs.org This bioisosteric replacement strategy aimed to improve the drug-like properties of existing SOCE modulators. nih.gov

The primary proteins involved in SOCE are STIM1, the calcium sensor in the endoplasmic reticulum, and Orai, the pore-forming subunit of the plasma membrane calcium channel. nih.govacs.org The interaction between STIM and Orai proteins is essential for the activation of calcium release-activated channel (CRAC) currents. acs.org Small molecules that can modulate this interaction are of significant interest.

One notable SOCE inhibitor is Synta66, which blocks CRAC channels with an IC50 of 1.4–3.0 μM. acs.org While its precise mechanism is still under investigation, it is suggested to be selective for the Orai1 channel. acs.org

The development of new SOCE inhibitors is an active area of research, with the goal of creating more specific and effective therapeutic agents for conditions like acute pancreatitis, where SOCE plays a pathological role. acs.org

Anti-inflammatory Activity

Derivatives of 1,3,4-oxadiazole have demonstrated promising anti-inflammatory properties. The planar and aromatic nature of the oxadiazole ring allows it to act as a linker, providing the appropriate orientation for binding to enzymes like cyclooxygenase-2 (COX-2), which is involved in inflammation. nih.gov

A series of 2,5-disubstituted-1,3,4-oxadiazole derivatives were synthesized and evaluated for their in vivo anti-inflammatory activity using the carrageenan-induced rat paw edema model. nih.gov Several of these compounds showed significant reductions in edema. nih.gov For example, a derivative with a 3-methoxy-substituted phenyl ring displayed good anti-inflammatory activity. nih.gov Another potent derivative contained a chloro-substituted phenyl ring and an anilide moiety. nih.gov

The anti-inflammatory potential of these compounds is often compared to standard drugs like ibuprofen (B1674241) and indomethacin. nih.govnih.gov In one study, a synthesized 1,3,4-oxadiazole derivative, at a dose of 10 mg/kg, significantly reduced carrageenan-induced edema by up to 79.83%. nih.gov

The table below summarizes the anti-inflammatory activity of selected oxadiazole derivatives.

| Compound Class | Model | Observed Effect | Reference |

| 2,5-Disubstituted-1,3,4-oxadiazoles | Carrageenan-induced rat paw edema | Significant reduction in edema volume | nih.gov |

| 1,3,4-Oxadiazole derivatives | Carrageenan-induced rat paw edema | Good anti-inflammatory response compared to indomethacin | nih.gov |

Structure-Activity Relationship (SAR) Studies and Molecular Design

Structure-Activity Relationship (SAR) studies are fundamental to understanding how chemical structure influences biological activity. For derivatives of this compound, these studies are crucial for optimizing potency, selectivity, and pharmacokinetic properties.

The biological activity and selectivity of compounds derived from the this compound scaffold are highly dependent on the nature and position of substituents on both the aniline (B41778) and the methyl group of the oxadiazole ring. Research has shown that even minor modifications can lead to significant changes in pharmacological effects.

Systematic exploration of substituents on the aromatic ring of the aniline moiety can influence the molecule's interaction with biological targets. For instance, the introduction of electron-donating or electron-withdrawing groups can alter the electronic distribution of the entire molecule, thereby affecting its binding affinity to receptors or enzymes. The position of these substituents (ortho, meta, or para) is also critical, as it dictates the spatial arrangement of the functional groups and can impact steric interactions within a binding pocket. mdpi.comresearchgate.net

Similarly, modifications to the methyl group on the 1,2,4-oxadiazole ring can modulate activity. Replacing the methyl group with other alkyl or aryl groups can influence lipophilicity, which in turn affects cell permeability and metabolic stability. For example, in a series of 1,2,5-oxadiazole analogs, the antiplasmodial activity and selectivity were found to be strongly dependent on the substitution pattern of a 4-phenyl moiety. mdpi.com Specifically, a 3-ethoxy-4-methoxyphenyl substitution resulted in high in vitro activity against Plasmodium falciparum. mdpi.com

The following table summarizes the impact of different substituents on the biological activity of oxadiazole derivatives based on published research:

| Parent Scaffold | Substituent | Position | Observed Impact on Biological Activity | Reference |

| 1,2,5-Oxadiazole | 3-ethoxy-4-methoxyphenyl | 4-position | High antiplasmodial activity | mdpi.com |

| 1,2,5-Oxadiazole | 4-ethoxy-3-methoxyphenyl | 4-position | Moderate antiplasmodial activity | mdpi.com |

| 1,2,4-Oxadiazole | N-cyclohexyl-3-(3-methylphenyl) | - | Antiproliferative effects on melanoma cells | nih.gov |

| 1,3,4-Oxadiazole | N-(2,4-Dimethylphenyl)-5-(3,4,5-trifluorophenyl) | - | Significant anticancer activity against various cell lines | nih.gov |

Bioisosterism, the strategy of replacing a functional group with another that has similar physical or chemical properties, is a cornerstone of modern drug design. openaccessjournals.com The 1,2,4-oxadiazole ring in this compound is itself a bioisostere of esters and amides, offering improved metabolic stability and the ability to participate in hydrogen bonding. nih.govufrj.br

Medicinal chemists have successfully employed bioisosteric replacements to enhance the properties of lead compounds. For example, replacing a carboxylic acid group with a 5-oxo-1,2,4-oxadiazole can improve oral bioavailability. openaccessjournals.com The electronic properties of the 1,2,4-oxadiazole ring are crucial for its interaction with biological targets. Studies have shown that the arrangement of heteroatoms within the oxadiazole ring is critical; for instance, a 1,3,4-oxadiazole was found to be a more potent inhibitor of human neutrophil elastase (HNE) than the isomeric 1,2,4-oxadiazole, a difference attributed to the electron-withdrawing properties of the respective heterocycles. nih.gov

Here are some examples of bioisosteric replacements involving oxadiazole and other heterocyclic rings:

| Original Functional Group/Moiety | Bioisosteric Replacement | Rationale/Observed Advantage | Reference |

| Ester group | 3-methyl-1,2,4-oxadiazole | Maintained muscarinic agonist profile with potential for improved properties. | ufrj.br |

| Carboxylic acid | 5-oxo-1,2,4-oxadiazole | Increased oral bioavailability of AT1 inhibitors. | openaccessjournals.com |

| Imidazopyridine | 1,2,4-triazolopyridine | Improved metabolic stability and reduced lipophilicity. | niper.gov.in |

| Phenyl ring | Thiophene ring | Antibodies could not distinguish between them, demonstrating similar steric and electronic properties. | nih.gov |

Scaffold hopping is a lead optimization strategy that involves replacing the core structure (scaffold) of a molecule with a chemically different one while retaining similar biological activity. niper.gov.innih.gov This approach is used to discover novel intellectual property, improve potency, and overcome issues related to toxicity or pharmacokinetics. nih.govbohrium.com

Starting from a lead compound containing the this compound scaffold, medicinal chemists can explore alternative core structures to identify new drug candidates. For instance, the quinazoline (B50416) scaffold, which is structurally related to the aniline portion, is a privileged structure in medicinal chemistry known for a wide range of biological activities. nih.gov A scaffold hopping approach could involve replacing the aniline ring with a quinazoline or a related heterocyclic system.

In one example of scaffold hopping, researchers designed novel anticancer agents by preparing 1,3,4-oxadiazole analogues that shared a common pharmacophoric structure with known tubulin inhibitors. nih.gov Another study used scaffold hopping to design novel analogs of the natural product peganine for the treatment of leishmaniasis by replacing the core benzenoid ring with a pyridine ring to enhance hydrogen bonding interactions. sdstate.edu

Pharmacological Profiling and Drug Discovery Aspects

In vitro studies are the initial step in evaluating the biological activity of new compounds. These experiments are conducted in a controlled laboratory setting, often using isolated cells or proteins. For derivatives of this compound, in vitro assays are used to determine their potency against specific targets, such as enzymes or receptors, and their cytotoxic effects on cancer cell lines.

For example, a derivative, N-cyclohexyl-3-(3-methylphenyl)-1,2,4-oxadiazole-5-amine, demonstrated antiproliferative effects on melanoma cells (in vitro). nih.gov In another study, various 1,3,4-oxadiazole derivatives were synthesized and screened for their anticancer activity against a panel of 59 cancer cell lines, with one compound showing significant growth inhibition against several lines. nih.gov

Compounds that show promising in vitro activity are then advanced to in vivo studies, which are conducted in living organisms, typically animal models. These studies provide crucial information about a compound's efficacy in a more complex biological system, as well as its pharmacokinetic and toxicological properties. For instance, an oxadiazole-containing antibiotic, HSGN-94, was shown to reduce the bacterial load of MRSA in a mouse skin infection model. nih.gov Similarly, certain nitroimidazole derivatives containing a thiadiazole ring, which is structurally related to oxadiazole, showed a 100% cure rate in a mouse model of Human African Trypanosomiasis. mdpi.com

The following table presents data from selected in vitro and in vivo studies of oxadiazole derivatives:

| Compound/Derivative | Study Type | Model | Key Finding | Reference |

| N-cyclohexyl-3-(3-methylphenyl)-1,2,4-oxadiazole-5-amine | In Vitro | B16-F10 melanoma cells | Exhibited antiproliferative effects. | nih.gov |

| N-(2,4-Dimethylphenyl)-5-(3,4,5-trifluorophenyl)-1,3,4-oxadiazol-2-amine (6h) | In Vitro | SNB-19, OVCAR-8, NCI-H40 cancer cell lines | Significant growth inhibitions of 86.61%, 85.26%, and 75.99% respectively. | nih.gov |

| HSGN-94 (oxadiazole-containing antibiotic) | In Vivo | Mouse skin infection model with MRSA | Reduced MRSA load and pro-inflammatory cytokines. | nih.gov |

| Nitroimidazole derivative (18g) | In Vivo | Acute mouse model of HAT | Achieved a 100% cure rate. | mdpi.com |

The toxicity profile of a drug candidate is a critical factor in its development. Early assessment of toxicity helps to identify compounds that are likely to have unacceptable side effects. For aniline derivatives, a known concern is methemoglobinemia, a condition where the iron in hemoglobin is oxidized, reducing its ability to carry oxygen. nih.gov Therefore, the potential for derivatives of this compound to cause such effects must be carefully evaluated.